molecular formula C22H33FN2O B4259521 1-[(1-ethyl-4-piperidinyl)acetyl]-3-[2-(3-fluorophenyl)ethyl]piperidine

1-[(1-ethyl-4-piperidinyl)acetyl]-3-[2-(3-fluorophenyl)ethyl]piperidine

Cat. No.: B4259521
M. Wt: 360.5 g/mol
InChI Key: DMUVFHZYYPBCOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-ethyl-4-piperidinyl)acetyl]-3-[2-(3-fluorophenyl)ethyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is also known as Fentanyl analog 2, and it has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-4-piperidinyl)acetyl]-3-[2-(3-fluorophenyl)ethyl]piperidine is similar to that of fentanyl. It acts on the mu-opioid receptors in the brain and spinal cord, which are responsible for the perception of pain. By binding to these receptors, it inhibits the transmission of pain signals, leading to a reduction in pain perception.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of fentanyl. It produces potent analgesia, sedation, and respiratory depression. It also has a high potential for abuse and dependence.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 1-[(1-ethyl-4-piperidinyl)acetyl]-3-[2-(3-fluorophenyl)ethyl]piperidine in lab experiments is its potent analgesic properties. It can be used to study the mechanisms of pain perception and the development of new pain medications. However, one of the limitations of using this compound is its high potential for abuse and dependence. Careful handling and storage are required to ensure the safety of researchers.

Future Directions

There are several future directions for research on 1-[(1-ethyl-4-piperidinyl)acetyl]-3-[2-(3-fluorophenyl)ethyl]piperidine. One of the areas of interest is the development of new pain medications based on the structure of this compound. Another area of research is the study of its effects on other opioid receptors and its potential applications in the treatment of other conditions such as anxiety and depression. Additionally, research on the safety and toxicity of this compound is needed to ensure its safe use in lab experiments and potential clinical applications.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in various fields. Its potent analgesic properties make it a valuable tool for the study of pain perception and the development of new pain medications. However, its high potential for abuse and dependence requires careful handling and storage. Further research is needed to explore its potential applications and ensure its safe use.

Scientific Research Applications

1-[(1-ethyl-4-piperidinyl)acetyl]-3-[2-(3-fluorophenyl)ethyl]piperidine has been the subject of several scientific research studies due to its potential applications in various fields. One of the significant applications of this compound is in the field of medicine. It has been found to have potent analgesic properties, and it is used in the treatment of chronic pain conditions such as cancer pain and neuropathic pain.

Properties

IUPAC Name

2-(1-ethylpiperidin-4-yl)-1-[3-[2-(3-fluorophenyl)ethyl]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33FN2O/c1-2-24-13-10-19(11-14-24)16-22(26)25-12-4-6-20(17-25)9-8-18-5-3-7-21(23)15-18/h3,5,7,15,19-20H,2,4,6,8-14,16-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUVFHZYYPBCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)CC(=O)N2CCCC(C2)CCC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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